2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine
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Overview
Description
2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the pyridine ring, along with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity and ability to penetrate biological membranes, making it an effective modulator of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanol
Uniqueness
2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClF3N2 |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-6(8(10,11)12)5(1-3-13)2-4-14-7/h2,4H,1,3,13H2 |
InChI Key |
YHCAGQFSAAONQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCN)C(F)(F)F)Cl |
Origin of Product |
United States |
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